2-Pyrrolidin-1-ylquinolin-8-ol
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Overview
Description
2-Pyrrolidin-1-ylquinolin-8-ol is a heterocyclic compound that features a quinoline core structure substituted with a pyrrolidine ring at the second position and a hydroxyl group at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-ylquinolin-8-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 8-hydroxyquinoline with pyrrolidine under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired pathway and yield optimization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-1-ylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the eighth position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides and bases like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-Pyrrolidin-1-ylquinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-1-ylquinolin-8-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidin-1-ylquinoline: Lacks the hydroxyl group at the eighth position.
8-Hydroxyquinoline: Lacks the pyrrolidine ring at the second position.
2-Pyrrolidin-1-ylisoquinoline: Features an isoquinoline core instead of a quinoline core.
Uniqueness
2-Pyrrolidin-1-ylquinolin-8-ol is unique due to the presence of both the pyrrolidine ring and the hydroxyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-pyrrolidin-1-ylquinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-11-5-3-4-10-6-7-12(14-13(10)11)15-8-1-2-9-15/h3-7,16H,1-2,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXNXIAJNHKLIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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